5-Methyl-10H-phenazin-1-ol is a member of the phenazine family, which is characterized by a bicyclic structure containing nitrogen atoms. This compound features a hydroxyl group at the 1-position and a methyl group at the 5-position of the phenazine ring. Phenazines are known for their diverse biological activities, including antimicrobial and anticancer properties, largely attributed to their ability to intercalate DNA and generate reactive oxygen species.
The chemical reactivity of 5-methyl-10H-phenazin-1-ol includes various transformations typical of phenazine derivatives. Key reactions involve:
5-Methyl-10H-phenazin-1-ol exhibits significant biological activity. It has been shown to possess:
The synthesis of 5-methyl-10H-phenazin-1-ol can be achieved through several methods:
5-Methyl-10H-phenazin-1-ol has various applications in different fields:
Interaction studies of 5-methyl-10H-phenazin-1-ol have revealed its potential to form complexes with various biomolecules, including:
Several compounds share structural similarities with 5-methyl-10H-phenazin-1-ol, each with unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenazine | Basic structure without substituents | Antimicrobial |
| Pyocyanin (5-methyl phenazine) | Methyl group at position 5 | Antibacterial; involved in oxidative stress |
| Phenazine-1-carboxylic acid | Carboxylic acid at position 1 | Antimicrobial; induces apoptosis in cancer cells |
| 2-Hydroxyphenazine | Hydroxyl group at position 2 | Antifungal; DNA intercalation |
5-Methyl-10H-phenazin-1-ol is distinguished by its specific methyl substitution pattern and hydroxyl group that enhance its biological activity compared to other phenazines. Its ability to engage in diverse
The core structure of 5-methyl-10H-phenazin-1-ol consists of two fused benzene rings connected by a pyrazine ring (Figure 1). Key substituents include:
The IUPAC name is 5-methyl-10H-phenazin-1-ol, with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. The SMILES notation is CN1C2=C(C(=CC=C2)O)NC3=CC=CC=C31, and the InChIKey is ZWVBCRHOFNVAHM-UHFFFAOYSA-N.
The compound exists in equilibrium between its 10H (aromatic) and 5H (quinonoid) tautomeric forms. The hydroxyl group at position 1 participates in intramolecular hydrogen bonding with the adjacent nitrogen, stabilizing the 10H configuration.
| Property | Value | Source |
|---|---|---|
| Melting Point | 131°C (pyocyanin analog) | |
| Solubility | Chloroform, DMSO, ethanol | |
| LogP (Partition Coefficient) | 2.29 (estimated) |
The compound is sparingly soluble in water but dissolves readily in organic solvents due to its hydrophobic aromatic framework.
The following table presents the key structural properties of 5-methyl-10H-phenazin-1-ol:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25 g/mol |
| Exact Mass | 212.095 g/mol |
| Number of Atoms | 16 |
| Number of Bonds | 18 |
| Number of Rings | 3 |
| LogP | 3.22 |
| Topological Polar Surface Area | 35.5 Ų |
Table 1: Structural properties of 5-methyl-10H-phenazin-1-ol [4]
The atomic composition of 5-methyl-10H-phenazin-1-ol consists predominantly of carbon atoms, with nitrogen and oxygen atoms contributing to its heterocyclic nature and functional properties [4]:
| Atom Type | Count |
|---|---|
| Carbon (C) | 13 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 1 |
Table 2: Atom distribution in 5-methyl-10H-phenazin-1-ol [4]
5-methyl-10H-phenazin-1-ol is classified as a nitrogen-containing heterocyclic compound [5] [8]. It belongs to the phenazine family, which are polycyclic aromatic compounds containing a phenazine moiety - a linear tricyclic system consisting of two benzene rings joined by a pyrazine ring [5] [9]. According to the International Union of Pure and Applied Chemistry (IUPAC) classification system, it falls under the category of diazanaphthalenes, specifically benzodiazines [5] [16].
The compound features a tricyclic fused ring system with the following characteristics:
This specific arrangement of rings contributes to the compound's planar structure and electronic properties, which are characteristic of phenazine derivatives [15] [26].
5-methyl-10H-phenazin-1-ol contains two primary functional groups that distinguish it from the parent phenazine structure [4] [5]:
These functional groups significantly influence the chemical reactivity, physical properties, and potential applications of the compound [5] [9].
5-methyl-10H-phenazin-1-ol exhibits aromatic character due to its extended conjugated π-electron system spanning all three rings [5] [26]. The presence of nitrogen atoms in the central ring affects the electron distribution throughout the molecule, creating regions of varying electron density [15] [26]. The compound can participate in resonance structures where electron density is delocalized across the ring system, contributing to its stability [23] [26].
The following table summarizes the classification of 5-methyl-10H-phenazin-1-ol:
| Classification Category | Classification |
|---|---|
| Chemical Class | Nitrogen-containing heterocyclic compound |
| Heterocyclic Family | Phenazine derivative |
| Ring System | Tricyclic fused ring system (two benzene rings fused with a pyrazine ring) |
| Functional Groups | Hydroxyl group (-OH), N-methyl group (-CH3) |
| Aromaticity | Aromatic compound (contains multiple conjugated rings) |
5-methyl-10H-phenazin-1-ol typically appears as a crystalline solid with characteristic coloration [1] [2]. The compound has limited solubility in water but demonstrates better solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide [12] [20]. This solubility profile is consistent with its moderately high LogP value of 3.22, indicating a preference for lipophilic environments [4].
The reactivity of 5-methyl-10H-phenazin-1-ol is primarily determined by its heterocyclic core structure and functional groups [5] [9]. The hydroxyl group at position 1 can participate in hydrogen bonding and undergo typical reactions of phenolic compounds, including esterification and etherification [9] [20]. The N-methyl group modifies the electronic properties of the nitrogen atom, affecting its basicity and nucleophilicity compared to the unsubstituted phenazine [3] [20].
Spectroscopic data for 5-methyl-10H-phenazin-1-ol and related phenazine derivatives reveal characteristic patterns that aid in structural identification [11] [19]. Nuclear Magnetic Resonance (NMR) spectroscopy typically shows distinctive signals for the aromatic protons in the phenazine core, the hydroxyl proton, and the methyl group protons [11] [19]. The compound also exhibits characteristic absorption patterns in ultraviolet-visible spectroscopy due to its extended conjugated system [19].
5-methyl-10H-phenazin-1-ol is derived from the parent compound phenazine (C12H8N2), which has a molecular weight of 180.21 g/mol and consists of two benzene rings fused to a central pyrazine ring [12] [26]. The addition of a hydroxyl group at position 1 and a methyl group at position 5 (on nitrogen) distinguishes 5-methyl-10H-phenazin-1-ol from the parent structure [1] [3]. These modifications alter the electronic distribution, physical properties, and potential chemical interactions of the molecule compared to unsubstituted phenazine [12] [26].
5-methyl-10H-phenazin-1-ol belongs to a broader family of phenazine derivatives that share the common tricyclic core structure [8] [9]. Related compounds include:
These structural relationships highlight the versatility of the phenazine scaffold and how minor modifications can significantly alter the properties and potential applications of these compounds [8] [9].